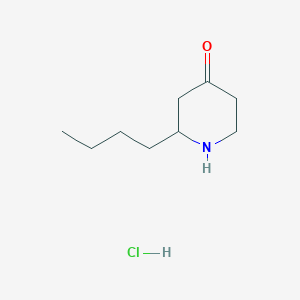

2-Butylpiperidin-4-one hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C9H18ClNO |

|---|---|

Molekulargewicht |

191.70 g/mol |

IUPAC-Name |

2-butylpiperidin-4-one;hydrochloride |

InChI |

InChI=1S/C9H17NO.ClH/c1-2-3-4-8-7-9(11)5-6-10-8;/h8,10H,2-7H2,1H3;1H |

InChI-Schlüssel |

KVZSPZGEUHSJOU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1CC(=O)CCN1.Cl |

Herkunft des Produkts |

United States |

The Strategic Value of Piperidin 4 One Scaffolds in Synthetic Chemistry

The piperidin-4-one core is a well-established and highly valued structural motif in the field of synthetic and medicinal chemistry. nih.govresearchgate.net These nitrogen-containing heterocyclic compounds serve as versatile intermediates, providing a robust framework that can be readily modified to produce a diverse array of biologically active molecules. nih.gov The reactivity of the ketone and the secondary amine within the piperidin-4-one ring allows for a wide range of chemical transformations, making it a cornerstone for chemical library synthesis.

The synthesis of piperidin-4-one derivatives is often achieved through multicomponent reactions like the Mannich condensation, which allows for the efficient construction of the heterocyclic ring from simpler starting materials. chemrevlett.com The strategic placement of substituents on the piperidin-4-one ring can significantly influence the physicochemical and biological properties of the resulting molecules. thieme-connect.com For instance, the introduction of a butyl group at the 2-position, as seen in 2-Butylpiperidin-4-one, can modulate lipophilicity and steric interactions, which are critical parameters in the design of new chemical entities.

The inherent reactivity of the piperidin-4-one scaffold makes it a key component in the synthesis of a wide range of compounds with diverse applications. researchgate.net The carbonyl group at the 4-position can undergo various reactions, including reduction, oxidation, and nucleophilic addition, while the nitrogen atom allows for N-alkylation, N-acylation, and other modifications. This chemical versatility has cemented the role of piperidin-4-one scaffolds as indispensable tools for chemists exploring new chemical space.

The Crucial Role of Hydrochloride Salts in Chemical Synthesis and Stability

Strategic Approaches to Piperidin-4-one Ring Systems

The formation of the piperidin-4-one ring is the foundational step in the synthesis of the target compound and its derivatives. Several classical and modern cyclization strategies are employed to achieve this heterocyclic core.

Enamine and Imine-Based Cyclization Reactions

Enamines and imines are versatile intermediates for the construction of nitrogen-containing heterocycles. valpo.edunih.gov Cyclization reactions involving these functional groups often proceed through intramolecular Mannich-type reactions or cycloadditions. For instance, an enamine formed from a secondary amine can undergo cyclization if a suitable electrophilic side chain is present. valpo.edu

Another powerful approach is the aza-Diels-Alder reaction, a [4+2] cycloaddition where an imine acts as the dienophile. This method allows for the direct formation of the six-membered piperidine (B6355638) ring with a high degree of stereocontrol. nih.gov Furthermore, electroreductive cyclization of an imine with terminal dihaloalkanes has been demonstrated as a green and efficient method for synthesizing piperidine derivatives in a flow microreactor. nih.gov

Nucleophilic Addition to Carbonyl Precursors

Nucleophilic addition to carbonyl groups is a fundamental reaction in organic synthesis and is central to several piperidin-4-one synthesis strategies. academie-sciences.fracademie-sciences.frrsc.org The most prominent example is the Mannich reaction and its variants, which involve the condensation of an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound. researchgate.netmdma.chnih.govresearchgate.net

A classic multicomponent reaction for synthesizing 4-piperidones is the Petrenko-Kritschenko piperidone synthesis. drugfuture.comwikipedia.orgwikipedia.orgsynarchive.comchempedia.info This reaction involves the cyclization of two moles of an aldehyde with one mole each of an acetonedicarboxylic ester and ammonia (B1221849) or a primary amine. drugfuture.comchempedia.info The reaction typically proceeds by refluxing the components in an aqueous or alcoholic solution. chempedia.info The resulting 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate can then be hydrolyzed and decarboxylated to yield the desired 4-piperidone (B1582916). chemrevlett.com

| Reaction Type | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Mannich Reaction | Ethyl-methyl ketone, Substituted aromatic aldehydes, Ammonium (B1175870) acetate | Condensation | 2,6-Diaryl-3-methyl-4-piperidones | nih.gov |

| Petrenko-Kritschenko Synthesis | Acetonedicarboxylic ester, Benzaldehyde, Amine | Multicomponent condensation | Symmetrically substituted 4-piperidones | wikipedia.org |

| Intramolecular Mannich Reaction | δ-amino β-keto esters, Aldehydes/Ketones | Base-catalyzed cyclization | Tetrasubstituted piperidones | researchgate.net |

Reductive Amination Routes to Substituted Piperidines

Reductive amination is a highly effective method for forming C-N bonds and is widely used in the synthesis of piperidines. tandfonline.comchim.itnih.gov This reaction can be applied intramolecularly to form the piperidine ring or intermolecularly to introduce substituents onto a pre-existing piperidine core. The process typically involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ. tandfonline.com

Double reductive amination of dicarbonyl compounds, often derived from sugars, provides a direct route to the piperidine skeleton. chim.it This approach offers good control over the stereochemistry of hydroxyl groups on the ring. chim.it Borane-pyridine complex (BAP) has been identified as a superior reagent to sodium cyanoborohydride (NaCNBH₃) for certain reductive aminations, as it avoids the formation of nitrile impurities and often leads to improved yields. tandfonline.com Recent advancements also include rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which proceeds via a reductive transamination process to afford N-aryl piperidines. nih.gov

Dieckmann Condensation and Variants in Piperidone Synthesis

The Dieckmann condensation is a cornerstone in the synthesis of 4-piperidones. dtic.miluitm.edu.my This intramolecular Claisen condensation involves the base-catalyzed cyclization of a diester to form a β-keto ester. core.ac.uk In the context of piperidone synthesis, the starting material is typically an N-substituted bis(carboxyalkyl)amine. The resulting cyclic β-keto ester is then subjected to hydrolysis and decarboxylation to yield the final 4-piperidone. dtic.mil

This methodology is versatile and allows for the preparation of piperidine-2,4-diones with various substitution patterns, which can be further modified. core.ac.ukresearchgate.net Regioselective Dieckmann cyclizations have been developed to control the position of substituents, and enantioselective routes are available, often employing chiral auxiliaries. core.ac.ukresearchgate.net

| Step | Description | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| 1. Diester Formation | Addition of a primary amine to two moles of an α,β-unsaturated ester (e.g., alkyl acrylate). | Base catalyst (e.g., NaOMe) | dtic.mil |

| 2. Dieckmann Cyclization | Intramolecular condensation of the diester to form a cyclic β-keto ester. | Strong base (e.g., Sodium methoxide, Sodium hydride) in an appropriate solvent (e.g., Methanol, Toluene). | dtic.milcore.ac.uk |

| 3. Hydrolysis & Decarboxylation | Removal of the ester group at the C-3 position. | Acidic (e.g., HCl) or basic hydrolysis followed by heating. | dtic.mil |

Advanced Synthetic Techniques for Functionalization

Once the piperidin-4-one core is established, advanced techniques are employed to introduce specific functional groups, such as the butyl group at the C-2 position.

Alpha-Functionalization of the Piperidin-4-one Core

Introducing substituents at the α-position (C-2 or C-6) of the piperidin-4-one ring is crucial for generating analogs like 2-butylpiperidin-4-one. This is often challenging due to potential issues with regioselectivity and the reactivity of the enolates. rsc.org

Modern synthetic methods have provided several solutions. Alkylation of the enolate or enamine of a protected 4-piperidone is a direct approach, though it can sometimes lead to mixtures of products. rsc.org More advanced strategies include α-imino rhodium carbene-initiated cascade reactions, which can synthesize valuable piperidin-4-one derivatives in excellent yields through a process involving 1,2-aryl/alkyl migration and annulation. nih.gov This method offers high efficiency and broad substrate scope, making it a powerful tool for constructing complex piperidine derivatives. nih.gov

Derivatization at the Nitrogen Atom

The nitrogen atom of the piperidine ring is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical and pharmacological properties. The free nitrogen in piperidin-4-one derivatives can be readily derivatized through various reactions. nih.gov

Common derivatization strategies include N-acylation, N-alkylation, and N-sulfonylation. For instance, N-acyl-3,5-bis(ylidene)-4-piperidones can be synthesized through the dehydrohalogenation of the unsubstituted piperidone with corresponding acid chlorides. rsc.org Similarly, the synthesis of 4-piperidone-1-carboxamides has been achieved by reacting N-unsubstituted 3,5-diylidene-4-piperidones with isocyanates. rsc.org Reductive amination is another powerful tool; a reaction between N-Boc-piperidin-4-one and an aniline (B41778) derivative can be employed to synthesize complex N-substituted piperidines. researchgate.net Furthermore, aza-Michael reactions with reagents like acrylonitrile (B1666552) and tert-butyl acrylate (B77674) provide a straightforward method for introducing three-carbon chains onto the piperidine nitrogen. researchgate.net

These modifications are crucial for building molecular complexity and are often used to append pharmacophores or alter solubility and metabolic stability.

| Reaction Type | Reagents | Product Class |

| N-Acylation | Acid Chlorides | N-Acyl-4-piperidones |

| Carboxamide Formation | Isocyanates | 4-Piperidone-1-carboxamides |

| N-Alkylation | Bromoacetonitrile, 2-Iodoethanol | N-Alkyl-4-piperidones |

| Aza-Michael Addition | Acrylonitrile, tert-Butyl acrylate | N-(3-cyanopropyl)-4-piperidones, N-(3-(tert-butoxy)-3-oxopropyl)-4-piperidones |

Selective Alkylation and Acylation Reactions

Achieving selectivity in alkylation and acylation reactions is paramount in the synthesis of complex piperidin-4-one derivatives. The challenge often lies in controlling reactivity between the nitrogen atom and the α-carbons (C-3 and C-5) of the ketone. While N-functionalization is typically straightforward, C-alkylation requires careful selection of reaction conditions.

Alkylation experiments on 1-benzoyl- and 1-alkyl-4-piperidones have been described to produce 1-substituted 3-acetonyl-4-piperidones, indicating that the C-3 position can be functionalized, often via an enolate or enamine intermediate. rsc.org However, controlling the regioselectivity can be challenging.

Recent advancements have focused on directed C-H functionalization to achieve high selectivity. One sophisticated strategy enables the selective endo-cyclic α-functionalization of saturated N-alkyl piperidines. acs.org This approach involves the in-situ generation of an iminium ion from a tertiary alkylamine N-oxide, which can then be intercepted by a nucleophile. acs.org This method allows for the direct and selective modification of the C-2 or C-6 positions, providing a powerful route to derivatives like 2-butylpiperidin-4-one. acs.org The reaction works well across a range of N-alkyl groups, including methyl and cyclohexyl, demonstrating a new method for the direct modification of these motifs. acs.org

| Method | Position of Functionalization | Key Intermediate |

| Enolate Alkylation | C-3/C-5 | Enolate |

| Directed C-H Functionalization | C-2/C-6 (endo-cyclic) | Iminium ion |

Stereoselective Synthesis of Piperidin-4-one Analogues

The synthesis of piperidin-4-one analogues in an enantiomerically pure form is a significant objective, as the stereochemistry of bioactive molecules is critical to their function. Several strategies have been developed to control the stereochemical outcome of these syntheses.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. This strategy has been successfully applied to piperidone synthesis.

One notable approach utilizes phenylglycinol-derived oxazolopiperidone lactams as versatile chiral building blocks. nih.gov These lactams are prepared by cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative, allowing for the regio- and stereocontrolled introduction of substituents. nih.gov Another example is the use of an immobilized galactose auxiliary in the stereoselective solid-phase synthesis of didehydropiperidinones. researchgate.net The use of chiral glycine (B1666218) derivatives possessing an axially chiral 1,1'-Binaphthyl-2,2'-diol (BINOL) auxiliary has also been reported for the asymmetric synthesis of amino acids, a strategy adaptable to heterocycle synthesis. wikipedia.org Evans oxazolidinones are another class of widely used auxiliaries that can control the stereochemistry of alkylation reactions at the α-position of a carbonyl group, a method applicable to piperidone precursors. wikipedia.org

| Chiral Auxiliary | Key Feature | Application |

| Phenylglycinol | Forms chiral oxazolopiperidone lactams | Regio- and stereocontrolled substituent introduction nih.gov |

| Galactose | Immobilized on a solid phase | Stereoselective synthesis of didehydropiperidinones researchgate.net |

| Evans Oxazolidinone | Directs stereoselective alkylation | Control of α-stereocenters in carbonyl compounds wikipedia.org |

| Camphorsultam | Provides steric hindrance to control reaction trajectory | Asymmetric Diels-Alder, aldol (B89426), and alkylation reactions wikipedia.org |

Asymmetric Catalysis in Piperidone Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition-metal catalysis have been employed.

A highly enantioselective variant of the Kwon annulation, a [4+2] reaction of imines with allenes, has been developed using a C2-symmetric chiral phosphepine as a catalyst. acs.org This method provides access to a range of functionalized piperidine derivatives with excellent stereoselectivity. acs.org Rhodium-catalyzed asymmetric reactions are also prominent. For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine (B92270) derivative can produce 3-substituted tetrahydropyridines in high yield and enantioselectivity, which are precursors to chiral piperidines. snnu.edu.cn Another approach involves a catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and ring expansion, to deliver chiral β-hydroxy piperidines stereoselectively. acs.org

Diastereomeric Control and Resolution in 2-Substituted Piperidin-4-ones

For molecules with multiple stereocenters, such as 2-substituted piperidin-4-ones, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry.

A highly diastereoselective conjugate addition of a homochiral lithium amide to a trans-β-substituted-α,β-unsaturated methyl ester has been shown to effectively set the stereochemistry at the C-2 position. researchgate.net This is followed by an intramolecular cyclization to form the piperidone ring. researchgate.net Cascade reactions have also been developed to generate highly substituted tetrahydropyridines with excellent diastereoselectivity (>95% de) from simple imines and alkynes. nih.gov

In cases where a diastereoselective synthesis is not perfectly efficient, or for the separation of enantiomers, resolution techniques are employed. Kinetic resolution of racemic N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base system (n-BuLi/sparteine), demonstrating that a racemic mixture can be effectively separated into its constituent enantiomers. rsc.org

Protecting Group Strategies in 2-Butylpiperidin-4-one Synthesis

Protecting groups are essential tools in multi-step organic synthesis, used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. uchicago.edu In the synthesis of 2-butylpiperidin-4-one, both the secondary amine and the ketone are potential sites for protection.

The piperidine nitrogen is the most commonly protected group. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the conditions required for its removal. ulethbridge.ca

Boc (tert-Butoxycarbonyl): This is one of the most common N-protecting groups. It is stable to a wide range of nucleophilic and basic conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). creative-peptides.com This makes it ideal for syntheses involving organometallic reagents or enolate chemistry. Many stereoselective syntheses begin with N-Boc protected precursors. researchgate.netrsc.orgnih.gov

Cbz (Benzyloxycarbonyl): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd). This provides an orthogonal deprotection strategy to the acid-labile Boc group. creative-peptides.com

Benzyl (B1604629) (Bn): The benzyl group is robust and can be removed by catalytic hydrogenation. Its use allows for N-derivatization after the main synthetic sequence is complete.

Protection of the C-4 ketone is less common but may be necessary if strong nucleophiles or reducing agents are used that would otherwise react at the carbonyl. The ketone can be converted into a ketal (e.g., using ethylene (B1197577) glycol), which is stable to basic and nucleophilic conditions but can be removed by acid hydrolysis. The choice of an N-protecting group must be compatible with the ketal's acid sensitivity. For example, using an N-Cbz group would allow for neutral hydrogenolysis to deprotect the nitrogen without cleaving an acid-sensitive ketal.

The strategic application and removal of these groups are fundamental to the successful synthesis of complex targets like 2-butylpiperidin-4-one. ulethbridge.ca

| Protecting Group | Functional Group Protected | Common Removal Conditions | Key Features |

| Boc | Amine (Nitrogen) | Acid (e.g., TFA) creative-peptides.com | Stable to base and nucleophiles. |

| Cbz | Amine (Nitrogen) | Catalytic Hydrogenation (H₂/Pd) creative-peptides.com | Orthogonal to acid-labile groups. |

| Benzyl (Bn) | Amine (Nitrogen) | Catalytic Hydrogenation | Robust and stable. |

| Ketal | Ketone (Carbonyl) | Acid Hydrolysis | Protects against nucleophiles and reducing agents. |

Application and Removal of N-Boc and Related Protecting Groups

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for the nitrogen atom of the piperidine ring during synthetic sequences. chemicalbook.com Its function is to decrease the nucleophilicity and basicity of the nitrogen, thereby preventing its participation in undesired side reactions such as acylation, alkylation, or oxidation during the modification of other parts of the molecule.

Application: The N-Boc group is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction is generally efficient and proceeds under mild conditions. For instance, 4-piperidone hydrate (B1144303) hydrochloride can be treated with sodium hydroxide (B78521) and di-tert-butyl dicarbonate in a solvent like tetrahydrofuran (B95107) (THF) to yield N-Boc-4-piperidone. chemicalbook.com This N-protected intermediate serves as a versatile precursor for further functionalization, such as the introduction of the butyl group at the C-2 position.

Removal (Deprotection): A primary advantage of the Boc group is its lability under acidic conditions. The removal is characteristically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solvent like dichloromethane (B109758) (DCM). peptide.comacs.org This process is highly efficient and typically leaves other acid-stable protecting groups intact. Thermal methods for N-Boc deprotection in the absence of an acid catalyst have also been developed, particularly using continuous flow reactors at high temperatures. acs.org The final step in synthesizing the target compound would involve the acidic removal of the N-Boc group, which concurrently forms the hydrochloride salt. jgtps.com

Table 1: Common Reagents and Conditions for N-Boc Protection and Deprotection

| Transformation | Reagent(s) | Typical Solvent(s) | General Conditions |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, DMAP, NaOH) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ambient Temperature |

| Deprotection (Acidic) | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Dichloromethane (DCM), Dioxane, Ether | 0°C to Ambient Temperature |

| Deprotection (Thermal) | None (Heat) | Methanol, Trifluoroethanol | High Temperature (e.g., 270-300 °C) in a flow reactor |

Orthogonal Protecting Group Chemistries

In the synthesis of complex molecules that possess multiple reactive functional groups, an orthogonal protecting group strategy is essential. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering reaction conditions. biosynth.com This allows for the sequential manipulation of different parts of a molecule with high precision.

The N-Boc group is a key component in many orthogonal schemes due to its unique cleavage condition (acidolysis). It can be used in conjunction with other protecting groups that are stable to acid but labile under different conditions. biosynth.com

Boc and Fmoc: The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to acidic conditions but is readily cleaved by bases, such as piperidine. nih.gov A synthetic strategy could involve a molecule with both an N-Boc protected amine and an Fmoc-protected functional group. The Fmoc group could be removed with piperidine to allow for further reaction at that site, leaving the N-Boc group untouched. Later, the N-Boc group could be removed with TFA.

Boc and Cbz: The Carbobenzyloxy (Cbz or Z) group is stable to both mild acid and base but is cleaved by catalytic hydrogenation. chemicalbook.com This allows for a three-dimensional orthogonal strategy where Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) groups can all be present on a single substrate and removed in any desired order.

Boc and Silyl Ethers: Silyl ethers (e.g., TBDMS) are often used to protect hydroxyl groups and are typically removed by fluoride (B91410) ion sources (like TBAF). They are generally stable to the acidic conditions used for Boc removal, making them an excellent orthogonal pairing.

This strategic application of orthogonal protecting groups is critical in building complex piperidine derivatives, allowing for the introduction of substituents at various positions of the ring without interfering with previously established functionalities.

Table 2: Examples of Orthogonal Protecting Group Pairs

| Protecting Group 1 (PG1) | Cleavage Condition for PG1 | Protecting Group 2 (PG2) | Cleavage Condition for PG2 | Orthogonality |

|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA, HCl) | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Yes |

| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA, HCl) | Cbz (Carbobenzyloxy) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Yes |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | tBu (tert-butyl ethers/esters) | Strong Acid (e.g., TFA) | Yes |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA, HCl) | Yes |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | |

| tert-butoxycarbonyl | Boc |

| Di-tert-butyl dicarbonate | Boc₂O, Boc anhydride |

| Tetrahydrofuran | THF |

| Trifluoroacetic Acid | TFA |

| Dichloromethane | DCM |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| Carbobenzyloxy | Cbz, Z |

| tert-Butyldimethylsilyl | TBDMS |

| Tetrabutylammonium fluoride | TBAF |

| Triethylamine | Et₃N |

| 4-Dimethylaminopyridine | DMAP |

Chemical Reactivity and Transformation Pathways of 2 Butylpiperidin 4 One Hydrochloride

Reactions at the Piperidin-4-one Carbonyl Group

The carbonyl group is a site of high electrophilicity due to the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. youtube.com

Reductions: The carbonyl group of 2-butylpiperidin-4-one can be readily reduced to a secondary alcohol, forming 2-butylpiperidin-4-ol. This transformation is typically achieved using hydride-donating reagents. The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially yielding a mixture of cis and trans diastereomers with respect to the C-2 butyl group.

| Reagent | Solvent | Typical Product | Reference |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | 2-Butylpiperidin-4-ol | dtic.mil |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 2-Butylpiperidin-4-ol | dtic.mil |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (B109758), THF | Used in reductive amination | dtic.mil |

Addition of Organometallic Reagents: Carbon-carbon bonds can be formed at the carbonyl carbon via the addition of organometallic nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). For example, reaction with methylmagnesium bromide would yield 2-butyl-4-methylpiperidin-4-ol.

Enolates: The protons on the carbons alpha to the carbonyl group (C-3 and C-5) are acidic (pKa ≈ 19-21 in DMSO) and can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.com The regioselectivity of this deprotonation is influenced by both steric and electronic factors. Due to the steric hindrance imposed by the butyl group at the C-2 position, deprotonation at the C-5 position is generally favored, especially under kinetic control using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures. masterorganicchemistry.com The resulting enolate is a powerful nucleophile that can undergo reactions such as alkylation with alkyl halides, providing a route to C-5 substituted piperidinones. libretexts.org

| Base | Conditions | Enolate Type | Reference |

| Lithium diisopropylamide (LDA) | THF, -78 °C | Kinetic (less substituted) | masterorganicchemistry.com |

| Sodium hydride (NaH) | THF, Reflux | Thermodynamic (more substituted) | masterorganicchemistry.com |

| Potassium tert-butoxide (KOtBu) | t-BuOH | Thermodynamic (more substituted) | masterorganicchemistry.com |

Enamines: In an acid-catalyzed reaction with a secondary amine (e.g., pyrrolidine, morpholine), 2-butylpiperidin-4-one can be converted into an enamine. masterorganicchemistry.com This reaction involves the initial formation of a carbinolamine intermediate, followed by dehydration. libretexts.org The resulting enamine is a neutral analog of an enolate and serves as a versatile nucleophile in reactions like the Stork enamine alkylation and acylation. libretexts.org The double bond in the enamine can form between C-4 and C-3 or C-4 and C-5, with the less substituted C-5 position often being favored. masterorganicchemistry.com

Carbonyl condensation reactions are crucial for forming carbon-carbon bonds and involve the reaction of an enolate or enamine with another carbonyl compound. libretexts.org

Aldol (B89426) Condensation: The enolate derived from 2-butylpiperidin-4-one can act as a nucleophile in an aldol addition reaction with an aldehyde or another ketone, forming a β-hydroxy ketone. khanacademy.org Subsequent dehydration of this "aldol" product can lead to the formation of an α,β-unsaturated ketone. magritek.com When the reaction is performed with an aromatic aldehyde that cannot form an enolate itself (e.g., benzaldehyde), it is known as a Claisen-Schmidt condensation, which typically yields the dehydrated α,β-unsaturated product directly. libretexts.org

Mannich Reaction: This is a three-component condensation of an active methylene (B1212753) compound (the piperidinone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgthermofisher.com The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine, which is then attacked by the enol form of the piperidinone. wikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base, which is a valuable synthetic intermediate. ias.ac.inepa.gov

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, making it both basic and nucleophilic. Its reactivity is central to many transformations of the piperidinone scaffold.

Quaternization: As a nucleophile, the piperidine nitrogen can react with electrophiles such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. This process, known as N-alkylation or quaternization, results in the formation of a quaternary ammonium (B1175870) salt. mdpi.com The reaction converts the secondary amine into a tertiary amine or, with further alkylation, a quaternary salt.

Iminium Salt Formation: Iminium salts are cationic species with a carbon-nitrogen double bond. They are key electrophilic intermediates in many reactions. For piperidine systems, iminium ions can be generated and serve as a platform for diversification. chemrxiv.orgresearchgate.net For instance, condensation with an aldehyde can lead to an iminium species that can be trapped by nucleophiles. The formation of iminium salts can be facilitated by Lewis acids. chemrxiv.org

The bifunctional nature of 2-butylpiperidin-4-one, possessing both a nucleophilic nitrogen and electrophilic/nucleophilic sites around the carbonyl group, makes it an excellent building block for the synthesis of fused heterocyclic systems. airo.co.in

The nitrogen atom can participate in cyclization reactions by acting as an intramolecular nucleophile. For example, if a substituent with a suitable leaving group is introduced at the C-3 or C-5 position (e.g., via enolate alkylation), the nitrogen can displace it to form a bicyclic system, such as an indolizidine or quinolizidine (B1214090) precursor. Furthermore, reactions with bifunctional reagents can lead to the formation of new fused rings. For instance, reaction with an α,β-unsaturated ketone could initiate a Michael addition followed by an intramolecular condensation involving the nitrogen, leading to complex polycyclic structures. nih.govethz.chorganic-chemistry.org

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in 2-butylpiperidin-4-one hydrochloride—namely the nitrogen atom, the carbonyl group, and the α-carbons (C3 and C5)—necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity. The butyl group at the C2 position introduces steric hindrance that can influence the stereochemical outcome of these transformations.

Reactions at the Carbonyl Group: The ketone at the C4 position is a primary site for nucleophilic addition and related reactions. The stereochemical course of these additions is influenced by the preference of the 2-butyl group to occupy an equatorial position in the chair conformation of the piperidine ring.

Stereoselective Reduction: The reduction of the C4-carbonyl to a hydroxyl group can proceed with high stereoselectivity, depending on the reducing agent employed. Bulky hydride reagents, such as L-Selectride, typically approach from the less hindered equatorial face, leading to the formation of the axial alcohol. Conversely, smaller hydride reagents like sodium borohydride may favor axial attack, resulting in the equatorial alcohol. This selectivity is crucial for establishing the desired stereochemistry in downstream products.

Wittig Olefination: The carbonyl group can be converted to a methylene group via the Wittig reaction. This transformation provides a route to 4-methylenepiperidine (B3104435) derivatives, which are versatile intermediates for further functionalization. For instance, ozonolysis of the resulting alkene can regenerate a ketone, while hydroboration-oxidation can lead to the formation of a hydroxymethyl group.

Reactions at the α-Carbons (Enolate Chemistry): The protons on the carbons adjacent to the carbonyl group (C3 and C5) are acidic and can be removed by a strong base to form an enolate. The regioselectivity of enolate formation and subsequent alkylation is a key consideration.

Alkylation of Enolates: The formation of the enolate can be directed to either the C3 or C5 position. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate at the less substituted C5 position. Subsequent reaction with an electrophile, such as an alkyl halide, will introduce a substituent at this position. The thermodynamic enolate, which is more stable, would be formed at the C3 position, but this is generally less favored due to steric hindrance from the adjacent butyl group. The stereoselectivity of these alkylations is often influenced by the existing stereocenter at C2.

| Reaction Type | Reagents | Product | Selectivity |

| Stereoselective Reduction | L-Selectride | 2-Butylpiperidin-4-ol (axial OH) | High diastereoselectivity |

| Stereoselective Reduction | Sodium Borohydride | 2-Butylpiperidin-4-ol (equatorial OH) | Moderate to high diastereoselectivity |

| Wittig Olefination | Ph3P=CH2 | 2-Butyl-4-methylenepiperidine | High yield |

| Enolate Alkylation (Kinetic) | 1. LDA, -78 °C; 2. R-X | 2-Butyl-5-alkylpiperidin-4-one | Regioselective for C5 |

Catalytic Transformations Involving this compound

Catalytic methods offer efficient and often stereoselective pathways for the transformation of this compound. These reactions typically involve the use of transition metal catalysts to facilitate reactions such as hydrogenations, C-H functionalizations, and cross-coupling reactions. The hydrochloride salt form may require neutralization prior to or in situ during certain catalytic processes.

Catalytic Hydrogenation: The catalytic hydrogenation of the piperidine ring itself is generally not feasible under standard conditions due to its saturated nature. However, if unsaturation is introduced, for example, through the formation of an enamine or a tetrahydropyridine (B1245486) derivative, catalytic hydrogenation can be a powerful tool for establishing stereocenters.

Catalytic C-H Functionalization: Directing group-assisted C-H functionalization has emerged as a powerful strategy for the selective modification of heterocyclic scaffolds. While specific studies on this compound are not prevalent, related systems demonstrate the potential for such transformations. The choice of catalyst and, crucially, the nature of a substituent on the nitrogen atom can direct functionalization to different positions on the piperidine ring. For instance, rhodium catalysts have been employed to achieve C-H insertion at the C2 or C4 positions of N-substituted piperidines, with the regioselectivity being controlled by the directing group.

Catalytic Reduction of Enones: Should an α,β-unsaturated ketone derivative of 2-butylpiperidin-4-one be prepared (e.g., via an aldol condensation followed by dehydration), catalytic asymmetric reduction of the carbon-carbon double bond is a well-established method for introducing chirality. Various chiral catalysts, often based on rhodium, ruthenium, or iridium, can effect this transformation with high enantioselectivity.

| Catalytic Transformation | Catalyst System | Substrate Prerequisite | Potential Product | Key Feature |

| C-H Functionalization | Rhodium(II) catalysts | N-acylation (directing group) | C-H functionalized piperidone | Regioselectivity controlled by N-substituent |

| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir catalysts | α,β-Unsaturated piperidone | Chiral substituted piperidone | High enantioselectivity |

Advanced Spectroscopic and Structural Characterization of 2 Butylpiperidin 4 One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 2-Butylpiperidin-4-one hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish the precise connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The expected proton signals would correspond to the butyl group (CH₃, CH₂, CH₂, CH₂) and the piperidinone ring protons at positions 2, 3, 5, and 6, as well as the amine proton. The chemical shifts and coupling constants (J-values) would allow for the assignment of these protons. For instance, the proton at C2, being adjacent to the nitrogen and the butyl group, would exhibit a characteristic chemical shift and multiplicity.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Key signals would include the carbonyl carbon (C4) at a downfield chemical shift (around 208 ppm), the carbons of the butyl chain, and the carbons of the piperidine (B6355638) ring (C2, C3, C5, and C6). The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.0 - 3.5 (m) | 55 - 65 |

| C3-H₂ | 2.5 - 3.0 (m) | 40 - 50 |

| C5-H₂ | 2.5 - 3.0 (m) | 40 - 50 |

| C6-H₂ | 3.0 - 3.5 (m) | 45 - 55 |

| N-H | 8.0 - 9.0 (br s) | - |

| Butyl-CH₂ (α) | 1.5 - 1.8 (m) | 30 - 40 |

| Butyl-CH₂ (β) | 1.2 - 1.5 (m) | 25 - 35 |

| Butyl-CH₂ (γ) | 1.2 - 1.5 (m) | 20 - 30 |

| Butyl-CH₃ | 0.8 - 1.0 (t) | 10 - 15 |

| C4=O | - | 205 - 215 |

Interactive Data Table: Click on column headers to sort.

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For this compound, this would allow for the tracing of the connectivity within the butyl group and the piperidine ring, for example, showing the correlation between the C2 proton and the adjacent protons on the butyl chain and the C3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the protons on C3 and C5 to the carbonyl carbon at C4 would confirm the position of the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It is crucial for determining the stereochemistry and conformation of the molecule, which is discussed in the next section.

The piperidine ring can exist in various conformations, with the chair form being the most stable. In this compound, the bulky butyl group at the C2 position will have a significant influence on the preferred conformation. The butyl group can be either in an axial or equatorial position.

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), is a powerful tool for conformational analysis. nih.govrsc.org

Coupling Constants: The magnitude of the three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By analyzing the coupling constants between adjacent protons on the piperidine ring, the preferred chair conformation and the orientation of the substituents can be determined. For example, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship.

NOESY: A 2D NOESY experiment can reveal through-space interactions between protons. For instance, an NOE between the C2 proton and the axial protons at C6 and C4 would suggest an axial orientation of the C2 proton, and consequently an equatorial butyl group. Conversely, the absence of such correlations and the presence of NOEs to equatorial protons would indicate an equatorial C2 proton and an axial butyl group. Temperature-dependent NMR studies can also provide insights into the conformational flexibility and the energy barriers between different conformers. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for piperidinone derivatives include alpha-cleavage adjacent to the nitrogen atom and the carbonyl group, as well as the loss of the butyl side chain. The analysis of these fragments helps to confirm the connectivity of the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 158.1545 | Protonated molecular ion of the free base |

| [M-C₄H₉]⁺ | 100.0762 | Loss of the butyl group |

| [M-CO]⁺ | 130.1596 | Loss of carbon monoxide |

Interactive Data Table: Click on column headers to sort.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amine hydrochloride.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl groups (butyl and piperidine ring).

C=O Stretch: A strong, sharp absorption band around 1715-1735 cm⁻¹ is characteristic of the carbonyl (ketone) group stretching vibration.

N-H Bend: A band in the region of 1500-1650 cm⁻¹ can be attributed to the N-H bending vibration.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H (stretch) | 3300 - 3500 |

| C-H (stretch) | 2850 - 3000 |

| C=O (stretch) | 1715 - 1735 |

| N-H (bend) | 1500 - 1650 |

Interactive Data Table: Click on column headers to sort.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. nih.govdtu.dk

VCD Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is a fingerprint of the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimental VCD spectrum with the theoretically calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned.

ECD Spectroscopy: ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The electronic transitions of the carbonyl group in this compound would give rise to characteristic ECD signals. Similar to VCD, the comparison of the experimental ECD spectrum with quantum chemical predictions for both enantiomers allows for the determination of the absolute stereochemistry.

The combination of these chiroptical methods provides a reliable and non-destructive way to elucidate the absolute configuration of this compound, which is crucial for its potential applications in stereoselective synthesis and pharmacology.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid nih.gov. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's solid-state structure uol.de. The elucidation of the crystal structure of this compound would provide definitive insights into its molecular conformation, stereochemistry, and the supramolecular architecture established by intermolecular forces.

The crystalline packing of a molecular solid describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by a variety of intermolecular interactions, with hydrogen bonds being particularly dominant in hydrochloride salts of amines nih.govmdpi.com.

In the solid state of this compound, the primary and most influential intermolecular interaction would be the strong charge-assisted hydrogen bond between the protonated piperidinium (B107235) nitrogen (N-H⁺) and the chloride anion (Cl⁻) nih.gov. This N-H⁺···Cl⁻ interaction is a powerful structure-directing force, often serving as the primary linkage between cations and anions to form fundamental structural motifs like chains or layers rsc.org.

Beyond this principal interaction, weaker hydrogen bonds are also expected to play a significant role in stabilizing the crystal lattice. These would likely include:

C-H···O Hydrogen Bonds: The carbonyl oxygen (C=O) at the 4-position of the piperidine ring is a competent hydrogen bond acceptor. It is anticipated to form C-H···O interactions with hydrogen atoms from the butyl group or the piperidine ring of neighboring molecules iucr.orgnih.gov.

C-H···Cl Hydrogen Bonds: The chloride anion can also act as an acceptor for weaker hydrogen bonds from various C-H donors on adjacent cations nih.gov.

The molecular conformation describes the spatial arrangement of atoms in a single molecule. For cyclic systems like piperidine, this is of critical importance.

Piperidine Ring Conformation: Substituted piperidin-4-one rings overwhelmingly adopt a chair conformation in the solid state, as this arrangement minimizes both angle strain and torsional strain iucr.orgias.ac.inresearchgate.net. It is therefore highly probable that the six-membered ring of this compound exists in a chair form. While boat or twist-boat conformations are possible, they are generally higher in energy and less common unless significant steric strain is introduced by bulky substituents ias.ac.innih.gov.

Substituent Orientation: In a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. To minimize steric hindrance, the butyl group at the C-2 position is expected to preferentially occupy the more spacious equatorial position researchgate.net. An axial orientation would lead to significant steric clashes (1,3-diaxial interactions) with the axial hydrogen atoms on the same side of the ring, destabilizing the conformation.

Torsion Angle Analysis: Torsion angles (or dihedral angles) are used to precisely define the conformation of a molecule by describing the rotation around a specific chemical bond. For this compound, key torsion angles would include those within the piperidine ring, which quantify the degree of puckering and confirm the chair conformation, and the torsion angle defining the attachment and orientation of the butyl group relative to the ring. While specific values cannot be provided, a perfect chair conformation would exhibit torsion angles of approximately ±60°.

The formation of a hydrochloride salt has a profound influence on the crystal structure compared to its free base (neutral) form. The primary effects stem from the protonation of the piperidine nitrogen atom.

Introduction of a Strong Hydrogen-Bond Donor: Protonation converts the secondary amine nitrogen (-NH-) into a cationic ammonium (B1175870) group (-NH₂⁺-). This group is a much stronger hydrogen bond donor than the neutral amine. This transformation introduces the dominant N-H⁺···Cl⁻ interaction, which becomes the principal organizing force in the crystal lattice, a feature absent in the free base nih.gov.

Packing Arrangement: The presence of a discrete counter-ion (Cl⁻) fundamentally changes the packing strategy. Instead of the molecule-to-molecule interactions that would dominate in the free base (likely N-H···O=C hydrogen bonds), the structure becomes an ionic lattice organized around cation-anion interactions rsc.orgnih.gov. The chloride ion acts as a crucial bridge, connecting multiple cations through the hydrogen-bonding network described previously. This typically leads to denser and more stable crystal packing.

Computational and Theoretical Chemistry Studies of 2 Butylpiperidin 4 One Hydrochloride

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of 2-Butylpiperidin-4-one hydrochloride. These calculations provide a detailed picture of the molecule's electronic landscape and energetic characteristics.

DFT calculations are widely employed to investigate the electronic structure of piperidine (B6355638) derivatives. researchgate.netresearchgate.net For this compound, these calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.nettandfonline.com

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For piperidin-4-one derivatives, the HOMO is often localized on the nitrogen atom and the carbonyl group, while the LUMO is distributed over the carbonyl carbon and adjacent atoms. The presence of the butyl group at the C2 position is expected to have a modest influence on the electronic properties of the piperidin-4-one core.

Reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Mulliken population analysis is another important aspect of electronic structure calculations, providing information on the charge distribution across the molecule. researchgate.netchemrxiv.orgchemrxiv.org In this compound, the nitrogen atom is expected to carry a significant positive charge due to protonation, while the oxygen atom of the carbonyl group will have a negative charge. The distribution of charges influences the molecule's electrostatic potential and its interaction with other molecules.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data based on similar compounds)

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 6.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 3.35 |

Quantum chemical methods can be used to predict various thermodynamic properties of this compound, such as the standard enthalpy of formation, entropy, and heat capacity. nasa.goviaea.orgchnosz.net These calculations are typically performed by including vibrational frequency analysis at the optimized geometry. The predicted thermodynamic data are essential for understanding the stability of the molecule and its behavior at different temperatures.

Kinetic property predictions involve the study of reaction mechanisms and the calculation of activation energies for various chemical transformations. For instance, the tautomerization of the keto-enol forms of the piperidin-4-one ring can be investigated. By locating the transition state structures and calculating the energy barriers, the likelihood and rate of such reactions can be estimated.

Table 2: Predicted Thermodynamic Properties of this compound at 298.15 K (Illustrative Data based on similar compounds)

| Property | Value |

|---|---|

| Standard Enthalpy of Formation (kJ/mol) | -350 |

| Standard Entropy (J/mol·K) | 420 |

| Heat Capacity (J/mol·K) | 250 |

The piperidine ring in this compound can adopt several conformations, with the chair and boat forms being the most significant. researchgate.netnih.govacs.org The relative energies of these conformers and the energy barriers for their interconversion define the conformational energy landscape.

In the chair conformation, the substituents can be in either axial or equatorial positions. For 2-Butylpiperidin-4-one, the butyl group at the C2 position will have a strong preference for the equatorial position to minimize steric hindrance. The proton on the nitrogen atom can also exist in either an axial or equatorial position, with the equatorial position generally being more stable. chemrxiv.org

Computational studies on substituted piperidines have shown that the energy difference between the chair and twist-boat conformations can be significant, with the chair form typically being more stable by several kcal/mol. researchgate.net The presence of the carbonyl group at the C4 position can influence the ring's geometry and the relative energies of the conformers. Quantum chemical calculations can precisely map these energy landscapes, providing a detailed understanding of the molecule's flexibility and the population of different conformers at a given temperature.

Molecular Mechanics and Dynamics (MD) Simulations

Molecular mechanics and dynamics simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with the environment, such as a solvent or a biological macromolecule.

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of this compound in solution. researchgate.netmdpi.comnih.gov By simulating the molecule's movement over time in a box of explicit solvent molecules (e.g., water), MD can explore the accessible conformational space and the transitions between different conformations.

Molecular docking and MD simulations are invaluable for modeling the interaction of this compound with a protein target. malayajournal.orgnih.govunar.ac.id Molecular docking predicts the preferred binding orientation of the ligand within the active site of a protein, based on scoring functions that estimate the binding affinity. malayajournal.orgubaya.ac.id

In a hypothetical protein-ligand complex, the protonated nitrogen of the piperidine ring is likely to form a strong ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the protein's active site. The carbonyl group at the C4 position can act as a hydrogen bond acceptor. The butyl group at the C2 position can engage in hydrophobic interactions with nonpolar residues.

Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to study the dynamics of the interaction. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. The binding free energy can also be estimated from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more accurate prediction of the binding affinity. chemrxiv.orgrsc.org

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Protein Residue |

|---|---|---|

| Protonated Piperidine Nitrogen | Ionic Interaction / Hydrogen Bond | Aspartate, Glutamate |

| Carbonyl Oxygen | Hydrogen Bond | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Butyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Ligand Design and Optimization

The design and optimization of ligands based on the this compound scaffold are crucial steps in the development of novel therapeutic agents. This process leverages computational chemistry to refine the molecular structure for enhanced interaction with a specific biological target. While detailed ligand design and optimization studies for this specific compound are not readily found, the general principles applied to similar piperidine-containing molecules offer a framework for how such an investigation would proceed.

The process often begins with the core structure of this compound, which serves as a starting point or "lead" compound. Computational chemists then explore various structural modifications to improve its binding affinity, selectivity, and pharmacokinetic properties. This can involve altering the length and branching of the butyl chain, substituting the ketone with other functional groups, or adding substituents to the piperidine ring. The goal is to create a ligand that fits optimally into the binding site of the target protein, thereby maximizing its biological effect.

Interactive Data Table: Hypothetical Ligand Optimization Parameters

Below is a hypothetical representation of data that could be generated during a computational ligand optimization study for derivatives of 2-Butylpiperidin-4-one. This table illustrates the types of parameters that would be evaluated.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Selectivity |

| Base Scaffold | 2-Butylpiperidin-4-one | -7.5 | Moderate |

| Analog 1 | 2-Propylpiperidin-4-one | -7.2 | Moderate |

| Analog 2 | 2-Pentylpiperidin-4-one | -7.8 | High |

| Analog 3 | 4-Hydroxy-2-butylpiperidine | -6.9 | Low |

| Analog 4 | N-Methyl-2-butylpiperidin-4-one | -7.6 | Moderate |

Virtual Screening and Lead Optimization Principles

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. In the context of this compound, virtual screening could be employed to find other compounds with similar structures that might exhibit desirable biological activities. This process relies on computational models of the target's binding site to predict how well different molecules will interact with it.

Following the identification of initial "hits" from virtual screening, the process of lead optimization begins. Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to improve its drug-like properties. This involves enhancing its efficacy, reducing potential toxicity, and improving its absorption, distribution, metabolism, and excretion (ADME) profile. For a lead compound like this compound, this would involve iterative cycles of computational modeling and chemical synthesis to develop a preclinical candidate with the optimal balance of properties.

Key principles in lead optimization include:

Improving Potency and Selectivity: Modifications are made to increase the compound's activity at the desired target while minimizing its effects on other targets.

Enhancing Pharmacokinetic Properties: Adjustments to the molecular structure can improve its solubility, metabolic stability, and ability to cross biological membranes.

Minimizing Off-Target Effects: Computational predictions help to identify and eliminate structural features that may lead to adverse effects.

While specific virtual screening and lead optimization campaigns for this compound are not documented in the available literature, the application of these computational principles is fundamental to the development of any new therapeutic agent based on this scaffold.

Applications of 2 Butylpiperidin 4 One Hydrochloride As a Synthetic Intermediate and Molecular Scaffold

Versatility as a Building Block in Complex Organic Synthesis

2-Butylpiperidin-4-one hydrochloride serves as an important building block for the synthesis of more complex molecules, leveraging the reactivity of its constituent functional groups. The ketone at the C-4 position and the secondary amine are key handles for a variety of chemical transformations, allowing for the introduction of molecular complexity and the construction of intricate scaffolds.

The carbonyl group is a primary site for derivatization. It can readily undergo nucleophilic addition reactions, condensations, and reductive aminations to introduce a wide range of substituents at the 4-position. For instance, reductive amination with various primary and secondary amines can yield a diverse set of 4-aminopiperidine (B84694) derivatives. This transformation is crucial for building molecules with potential biological activity, as the introduction of an amino group can significantly alter the compound's physicochemical properties and its ability to interact with biological targets.

Furthermore, the secondary amine of the piperidine (B6355638) ring can be functionalized through N-alkylation, N-acylation, or arylation reactions. These modifications allow for the attachment of various side chains and molecular fragments, further expanding the structural diversity of the resulting products. The butyl group at the 2-position, while seemingly a simple alkyl substituent, can influence the stereochemical outcome of reactions and provide a lipophilic handle that can be important for the pharmacokinetic properties of the final compounds.

The synthetic utility of the closely related N-Boc-4-piperidone as a key intermediate in the synthesis of complex pharmaceuticals highlights the potential of this compound. caymanchem.com The established reactivity of the 4-piperidone (B1582916) core in constructing intricate molecular frameworks underscores the value of this 2-butyl substituted analogue as a starting material for the synthesis of novel and potentially bioactive compounds.

Design and Synthesis of Piperidine-Containing Heterocycles

The inherent reactivity of this compound makes it an excellent precursor for the design and synthesis of a variety of piperidine-containing heterocycles, including fused and spirocyclic systems. The ketone and the secondary amine functionalities provide the necessary reactive sites for intramolecular and intermolecular cyclization reactions.

Fused Heterocycles: The carbonyl group can participate in condensation reactions with binucleophilic reagents to form fused heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyrazolo[3,4-d]piperidines, while reaction with hydroxylamine (B1172632) can yield isoxazolo[4,5-d]piperidines. These fused systems are of significant interest in medicinal chemistry as they often exhibit unique biological activities. airo.co.inwiley.com The synthesis of such fused systems often proceeds with high efficiency, providing a straightforward route to novel chemical entities.

Spirocyclic Heterocycles: The 4-piperidone core is a well-established synthon for the construction of spiro-heterocycles. researchgate.netniscpr.res.in Spirocycles, where two rings share a single atom, are of increasing importance in drug design due to their rigid, three-dimensional structures which can lead to improved target selectivity and metabolic stability. bepls.com this compound can be used as a starting material for the synthesis of a variety of spiro-piperidines. For instance, reaction with isatins and an amino acid can lead to the formation of dispiro[indole-pyrrolidine-piperidine] systems through a 1,3-dipolar cycloaddition reaction. nih.gov Similarly, condensation with malononitrile (B47326) followed by cyclization can yield spiro[piperidine-pyran] derivatives.

The following table illustrates potential heterocyclic systems that can be synthesized from this compound:

| Reactant(s) | Resulting Heterocyclic System | Reaction Type |

| Hydrazine derivatives | Pyrazolo[3,4-d]piperidine | Condensation/Cyclization |

| Hydroxylamine | Isoxazolo[4,5-d]piperidine | Condensation/Cyclization |

| Isatin and an amino acid | Dispiro[indole-pyrrolidine-piperidine] | 1,3-Dipolar Cycloaddition |

| Malononitrile and a base | Spiro[piperidine-pyran] | Knoevenagel Condensation/Cyclization |

| Thiourea | Spiro[piperidine-pyrimidine] | Condensation/Cyclization |

These examples demonstrate the potential of this compound as a versatile platform for the synthesis of a wide range of complex heterocyclic structures.

Role in Scaffold Diversification for Chemical Libraries

In modern drug discovery, the creation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. nih.gov this compound is an excellent starting scaffold for the generation of such libraries through a process known as scaffold diversification. The multiple reactive sites on the molecule allow for the systematic introduction of a wide variety of substituents, leading to a large number of structurally related yet distinct compounds.

The general strategy for scaffold diversification using this compound involves a series of parallel or combinatorial reactions. researchgate.net The ketone at the C-4 position can be reacted with a library of aldehydes in a Knoevenagel condensation, or with a library of amines in a reductive amination. The resulting products can then be further functionalized at the piperidine nitrogen with a library of acylating or alkylating agents. This multi-step approach can rapidly generate a large and diverse collection of compounds.

The concept of "scaffold hopping," where the core structure of a molecule is modified to generate novel chemotypes with similar biological activity, is also applicable. nih.gov By using this compound as a starting point, chemists can design and synthesize new scaffolds that retain the key pharmacophoric features of known active compounds while possessing novel intellectual property.

The following table outlines a potential combinatorial synthesis scheme starting from this compound:

| Step | Reaction | Reagent Library | Resulting Diversity |

| 1 | Reductive Amination | Library of primary and secondary amines | Diverse 4-amino-2-butylpiperidines |

| 2 | N-Acylation | Library of acyl chlorides or carboxylic acids | Diverse N-acyl-4-amino-2-butylpiperidines |

| 3 | Further functionalization of the introduced amine | Library of electrophiles | Highly diverse and complex piperidine derivatives |

This systematic approach to diversification makes this compound a valuable tool for medicinal chemists in the search for new therapeutic agents.

Precursor for Functional Materials and Specialized Reagents

While the primary application of piperidine derivatives lies in the pharmaceutical and agrochemical industries, their unique structural and chemical properties also make them potential precursors for functional materials and specialized reagents. ijnrd.org The this compound scaffold can be envisioned as a starting point for the synthesis of materials with interesting optical, electronic, or catalytic properties.

Organocatalysts: Chiral piperidine derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations. acs.orgnih.govresearchgate.net The nitrogen atom of the piperidine ring can act as a Lewis base or be part of a more complex catalytic system. This compound, being a chiral molecule (due to the substituent at the 2-position, assuming it is used as a single enantiomer), could be a precursor for the synthesis of novel chiral organocatalysts. The ketone functionality provides a handle for the introduction of other functional groups that could modulate the catalyst's activity and selectivity.

Ligands for Catalysis: Piperidine-based ligands are known to coordinate with various transition metals to form catalysts for a range of organic reactions. nih.gov The nitrogen atom of this compound can act as a coordinating atom. The ketone can be transformed into other functionalities, such as hydroxyl or amino groups, which can also coordinate with metal centers, creating bidentate or tridentate ligands. These ligands could find applications in areas such as cross-coupling reactions, hydrogenations, and polymerizations.

Functional Polymers and Materials: Heterocyclic compounds are increasingly being incorporated into the backbone of polymers to create materials with specific properties. For instance, 1,3,4-oxadiazole-containing polymers are known for their thermal stability and have been investigated for use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net It is conceivable that this compound could be converted into a di-functional monomer and subsequently polymerized to create novel materials. For example, conversion of the ketone to a hydrazone followed by oxidative cyclization could yield a 1,3,4-oxadiazole (B1194373) moiety, which could then be incorporated into a polymer chain.

While the direct application of this compound in materials science is not yet widely documented, its chemical versatility suggests a significant potential for its use as a precursor to a new generation of functional materials and specialized reagents.

Analytical Methodologies for Purity and Compound Characterization

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 2-Butylpiperidin-4-one hydrochloride and for the quantification of the main compound and any potential impurities. A validated reverse-phase HPLC (RP-HPLC) method is typically developed for piperidinone derivatives. nih.govresearchgate.net

A suitable RP-HPLC method for this compound would likely utilize a C18 column, which is effective for separating moderately polar organic compounds. nih.govwiley-vch.de The mobile phase would typically consist of a mixture of an aqueous buffer (such as water with a small percentage of trifluoroacetic acid) and an organic solvent like acetonitrile. wiley-vch.denih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. wiley-vch.denih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the piperidinone ring provides a chromophore that absorbs UV light. nih.gov The method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable and reproducible results. researchgate.net

Table 1: Example HPLC Method Parameters for Piperidine (B6355638) Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm wiley-vch.de |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water wiley-vch.de |

| Mobile Phase B | Acetonitrile wiley-vch.de |

| Gradient | Linear gradient from 5% to 95% B over a set time nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 214 nm and 254 nm wiley-vch.de |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For this compound, this method is used to confirm the empirical formula (C₉H₁₈ClNO) by measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). The experimentally determined percentages are then compared to the theoretically calculated values. A close agreement between the experimental and theoretical values is a strong indicator of the compound's purity and correct composition.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 56.39% |

| Hydrogen | H | 1.01 | 18 | 18.18 | 9.49% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.50% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.31% |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.35% |

| Total | | | | 191.73 | 100.00% |

Any significant deviation from these theoretical values in the experimental results would suggest the presence of impurities or that the compound is not the correct substance.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for determining its melting point, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The sharpness of this peak can also provide an indication of the compound's purity; impurities tend to broaden the melting range.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve would indicate the temperature at which the compound begins to decompose. For a hydrochloride salt, a mass loss corresponding to the loss of hydrogen chloride might be observed, followed by the decomposition of the organic moiety at higher temperatures. The stability of hydrochloride salts of related compounds can be influenced by factors such as air and humidity. nih.gov

Table 3: Expected Thermal Analysis Data for this compound

| Analysis Type | Parameter Measured | Expected Information |

|---|---|---|

| DSC | Heat Flow | Melting point, phase transitions |

| TGA | Mass Loss | Decomposition temperature, thermal stability |

The data obtained from these thermal analysis techniques are crucial for establishing the compound's stability profile and for determining appropriate storage and handling conditions. chemicalbook.com

Q & A

Q. Basic

- HPLC-UV/MS : Quantify purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for piperidine protons, δ 1.2–1.6 ppm for butyl chain) .

- XRD : Validate crystalline structure and salt formation (compare with NIST reference data) .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic